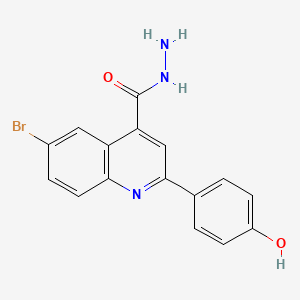

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

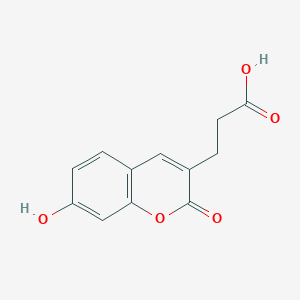

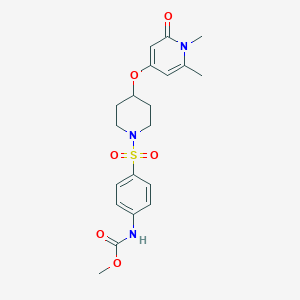

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12BrN3O2 and a molecular weight of 358.2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide can be represented by the SMILES notation: C1=CC(=O)C=CC1=C2C=C(C3=C(N2)C=CC(=C3)Br)C(=O)NN .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide are largely determined by its molecular structure. It has a molecular weight of 358.2 .Aplicaciones Científicas De Investigación

Core Template in Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This makes “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide” a potential candidate for drug development.

Antimicrobial Potential

Quinoline derivatives have shown in vitro antimicrobial potential against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli . This suggests that “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide” could be used in the development of new antimicrobial agents.

Aza-Diels Alder Reactive Condition

The aza-Diels Alder reactive condition, which involves the use of hydrazonized alkene via the cycloaddition strategy to access final quinoline motifs, has been illustrated . This reaction protocol is termed the aza-vinylogous Povarov reaction . “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide” could potentially be used in this reaction.

Hydrogenation of Quinoline Derivatives

The hydrogenation of quinoline derivatives has been achieved using certain reagents . This process could potentially involve “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide”.

Functionalized Quinoline Motifs

Functionalized quinoline motifs have substantial efficacies for future drug development . “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide”, being a functionalized quinoline, could be harnessed for this purpose.

Electron-Donating and Electron-Withdrawing Groups

This compound could work nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-10-3-6-14-12(7-10)13(16(22)20-18)8-15(19-14)9-1-4-11(21)5-2-9/h1-8,21H,18H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUVALGBFYPKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328075 |

Source

|

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

351327-31-6 |

Source

|

| Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)

![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)